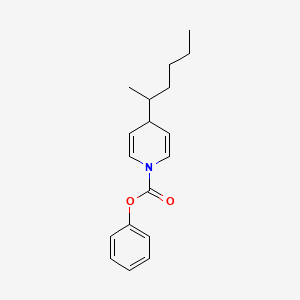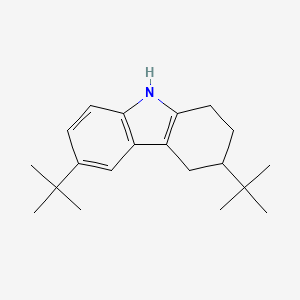
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a carbazole-based compound known for its unique structural properties. The presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring enhances its stability and modifies its electronic properties. This compound is primarily used in the development of materials with specific electronic and optical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid such as aluminum trichloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Lewis acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.
Scientific Research Applications
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific therapeutic targets.
Mechanism of Action
The mechanism by which 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is primarily related to its electronic structure. The bulky tert-butyl groups disrupt π-π interactions, leading to loose molecular packing in films . This property enhances the compound’s performance in electronic applications by increasing the glass transition temperature and improving thermal stability .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di-tert-butylcarbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butyl-9H-carbazole
Uniqueness
Compared to other similar compounds, 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole offers unique advantages in terms of stability and electronic properties. The presence of the tetrahydro moiety provides additional flexibility and reactivity, making it a valuable compound for various advanced applications.
Properties
CAS No. |
644979-50-0 |
|---|---|
Molecular Formula |
C20H29N |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
3,6-ditert-butyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C20H29N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7,9,11,14,21H,8,10,12H2,1-6H3 |
InChI Key |
IHPBNAZSLWOCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


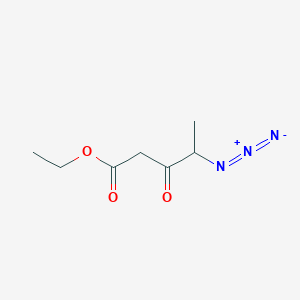
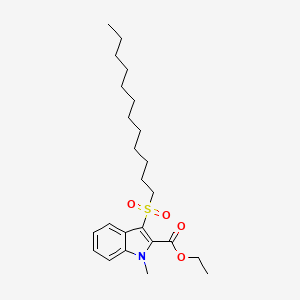
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)

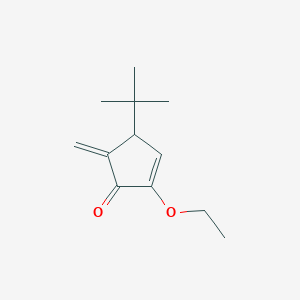
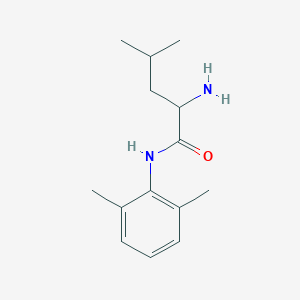
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)

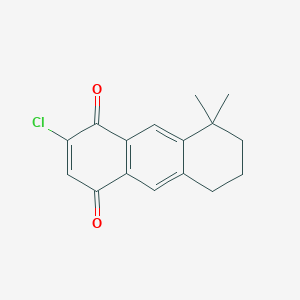
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
